molecular formula C10H14N2O2S B2857492 N-(Benzylsulfamoyl)cyclopropanamine CAS No. 1879873-91-2

N-(Benzylsulfamoyl)cyclopropanamine

Cat. No. B2857492
CAS RN: 1879873-91-2
M. Wt: 226.29
InChI Key: QTDZJSXITMGJJK-UHFFFAOYSA-N
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Description

“N-(Benzylsulfamoyl)cyclopropanamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that cyclopropanamine, a related compound, has a molecular weight of 57.0944 and a CAS Registry Number of 765-30-0 .

Scientific Research Applications

Chemical Synthesis

“N-(Benzylsulfamoyl)cyclopropanamine” is a type of sulfamide derivative, which have attracted much interest in the last decades . It can be prepared through carbamoylation and sulfamoylation processes using chlorosulfonyl isocyanate (CSI), α-hydroxyphosphonates, and various amino derivatives .

Antibacterial Activity

Sulfamide derivatives, including “N-(Benzylsulfamoyl)cyclopropanamine”, have been reported to show significant antibacterial activity . They have been evaluated for their in vitro antibacterial activity against several reference bacteria including Gram-positive Staphylococcus aureus, and Gram-negative Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa .

Pharmaceutical Applications

Due to their antibacterial properties, sulfamide derivatives are used in the development of new drugs . They have shown potential in the treatment of various bacterial infections.

Enzyme Inhibition

Sulfamide derivatives have been reported to inhibit various enzymes such as carbonic anhydrase I, HIV-1 protease, elastase, carboxypeptidase A . This makes them potential candidates for the development of new therapeutic agents.

Green Chemistry

A novel and green method for N-acylation of amines and sulfonamides, including “N-(Benzylsulfamoyl)cyclopropanamine”, under focused ultrasonic irradiation in catalyst-free and solvent-free conditions has been reported . This approach has several advantages such as simple and easier workup conditions, small amount of time and high yielding .

Mechanism of Action

Target of Action

The primary target of N-(Benzylsulfamoyl)cyclopropanamine is Lysine-specific demethylase-1 (LSD1) . LSD1 is an FAD-dependent enzyme that demethylates mono- and dimethylated lysines in histone 3 . Histones are highly basic proteins that are the primary component of chromatin and act as a spool for DNA winding . They are regulated via methylation and demethylation processes .

Mode of Action

N-(Benzylsulfamoyl)cyclopropanamine interacts with LSD1, inhibiting its function . This inhibition causes an increase in histone 3 methylation . Changes in the methylation content of histone 3 have been linked to alterations in gene expression .

Biochemical Pathways

The inhibition of LSD1 by N-(Benzylsulfamoyl)cyclopropanamine affects the methylation and demethylation processes of histones . This alteration in histone methylation can lead to changes in gene expression . LSD1 inhibitors, such as N-(Benzylsulfamoyl)cyclopropanamine, are currently being examined as novel therapeutic agents for the treatment of a number of disease states .

Pharmacokinetics

The compound’s molecular weight is 22629, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of LSD1 by N-(Benzylsulfamoyl)cyclopropanamine leads to an increase in histone 3 methylation . This increase in methylation can result in alterations in gene expression . These alterations could potentially be leveraged for the treatment of various diseases .

properties

IUPAC Name

N-(benzylsulfamoyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-15(14,12-10-6-7-10)11-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDZJSXITMGJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Benzylsulfamoyl)cyclopropanamine

CAS RN

1879873-91-2
Record name N-benzyl(cyclopropylamino)sulfonamide
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